molecular formula C8H7F3S B1275486 Benzyl trifluoromethyl sulfide CAS No. 351-60-0

Benzyl trifluoromethyl sulfide

Cat. No.: B1275486
CAS No.: 351-60-0
M. Wt: 192.2 g/mol
InChI Key: OUYBCTGEJCWZHL-UHFFFAOYSA-N
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Description

Benzyl trifluoromethyl sulfide is a useful research compound. Its molecular formula is C8H7F3S and its molecular weight is 192.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Copper-Catalyzed Trifluoromethylthiolation

    A novel method for the preparation of benzyl trifluoromethyl sulfides has been developed using copper-catalyzed trifluoromethylthiolation of benzylic C-H bonds. This process involves nondirected oxidative C-H activation and utilizes AgSCF3, providing a straightforward method for creating these compounds (Chen, Xu, Yang, & Qing, 2014).

  • Room Temperature Nucleophilic Trifluoromethylthiolation

    The nucleophilic trifluoromethylthiolation of benzyl bromides using (bpy)Cu(SCF3) leads to the formation of benzyl trifluoromethyl sulfides in good to excellent yields. This method is tolerant of various functional groups, making it versatile for synthesizing diverse benzyl trifluoromethyl sulfides (Kong, Jiang, Xin, Bai, Yuan, & Weng, 2013).

  • Iron(II) Triflate Catalysis for Imination of Sulfoxides

    Iron(II) triflate has been identified as an efficient catalyst for the imination of various sulfoxides, including benzyl-substituted ones. This process yields sulfoximines and sulfilimines from sulfoxides and sulfides in good yields and short reaction times, highlighting the utility of Iron(II) triflate in these reactions (Mancheño, Dallimore, Plant, & Bolm, 2009).

Photocleavage and Chemical Reactions

  • Photocleavage of Benzyl-Sulfur Bonds: Research on benzyl phenyl sulfide, a compound similar to benzyl trifluoromethyl sulfide, has provided insights into the photocleavage mechanism of benzyl-sulfur bonds. The studies show that these reactions proceed through a radical intermediate, with various substituted derivatives demonstrating differences in photocleavage efficiency (Fleming & Jensen, 1996).

Green Chemistry and Sustainable Processes

  • Green Synthesis of Benzyl Phenyl Sulfide Derivatives: A green route for synthesizing benzyl phenyl sulfide derivatives, related to this compound, has been developed using ionic liquids. This method is efficient, simple, and environmentally friendly, and could potentially be applied to the synthesis of this compound (Wu, Wang, Qian, Xie, Ke, Zhao, & Liu, 2022).

Biochemical Applications

  • Investigation of H2S Signaling Pathways: Benzyl polysulfides, which include derivatives of this compound, have been used in studies investigating hydrogen sulfide (H2S) signaling pathways. These studies examine the generation and effects of reactive sulfur species, including sulfane sulfur, in biological systems (Bolton, Cerda, Gilbert, & Pluth, 2019).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Benzyl trifluoromethyl sulfide. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Biochemical Analysis

Biochemical Properties

Benzyl trifluoromethyl sulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in this compound enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to impact mitochondrial function, potentially altering ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within enzyme active sites. These interactions can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The compound’s metabolism can also result in the production of reactive intermediates, which can contribute to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, endoplasmic reticulum, and cytoplasm. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s presence in these compartments can affect its activity and function, potentially leading to changes in cellular processes and overall cell health .

Properties

IUPAC Name

trifluoromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYBCTGEJCWZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396356
Record name BENZYL TRIFLUOROMETHYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-60-0
Record name BENZYL TRIFLUOROMETHYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl bromide, 16.2 g (0.095 mol), was added dropwise at 25° to 0.11 mol of tris(dimethylamino)sulfonium trifluoromethanethiolate (prepared as in Example 11) in 75 mL of acetonitrile. The reaction mixture was stirred one h and then poured into water. The aqueous mixture was extracted with ether, and the ether extracts were washed with water, dried (MgSO4), and distilled to give 15.1 g (82%) of benzyl trifluoromethyl sulfide as a colorless liquid: bp 55° (12 mm); 1H NMR (CDCl3) δ4.08 ppm (s, 2H), 7.33 ppm (s, 5H); 19F NMR (CDCl3) δ-42.5 ppm (s).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is innovative about the copper-catalyzed synthesis of benzyl trifluoromethyl sulfide described in the research?

A1: The research presents a novel method for direct trifluoromethylthiolation of benzylic C-H bonds using a copper catalyst. [] This method utilizes readily available and stable Silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent and proceeds via nondirected oxidative C-H activation. [] This approach offers a more straightforward and efficient route to synthesize various benzyl trifluoromethyl sulfides compared to previous methods.

Q2: What are the advantages of using Silver trifluoromethanethiolate (AgSCF3) in this specific synthesis?

A2: Silver trifluoromethanethiolate (AgSCF3) serves as a stable and readily available trifluoromethylthiolating reagent in this reaction. [] Its use simplifies the synthetic procedure and avoids the need for complex or hazardous reagents, contributing to the method's practicality and appeal for synthesizing benzyl trifluoromethyl sulfides.

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